molecular formula C14H28N2O3 B1214557 4,4'-Diaminodicyclohexylmethane carbonate CAS No. 37872-62-1

4,4'-Diaminodicyclohexylmethane carbonate

Cat. No.: B1214557
CAS No.: 37872-62-1
M. Wt: 272.38 g/mol
InChI Key: WZNROHDEKMCOII-UHFFFAOYSA-N
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Description

4,4'-Diaminodicyclohexylmethane carbonate is a derivative of 4,4'-Diaminodicyclohexylmethane (PACM), a cycloaliphatic diamine of significant industrial and research importance . The parent compound, PACM, is extensively utilized as a curing agent for epoxy resins, particularly in high-performance coatings, adhesives, sealants, and elastomers (CASE applications) where it contributes to enhanced mechanical strength and chemical resistance . Furthermore, it serves as a critical precursor in the synthesis of hydrogenated methylene diphenyl diisocyanate (HMDI), a key component in the production of light-stable polyurethanes . The carbonate derivative offers researchers an alternative form of this valuable building block, potentially providing benefits in handling, stability, or reactivity for specific synthetic pathways. The global market for PACM-based products is experiencing robust growth, driven by demand from the polyurethane and epoxy resin industries in sectors such as automotive, construction, and aerospace . This compound is For Research Use Only and is strictly intended for laboratory-scale chemical synthesis and development of novel materials. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.CH2O3/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;2-1(3)4/h10-13H,1-9,14-15H2;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNROHDEKMCOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)N)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191304
Record name 4,4'-Diaminodicyclohexylmethane carbonate
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URL https://comptox.epa.gov/dashboard/DTXSID80191304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37872-62-1
Record name 4,4'-Diaminodicyclohexylmethane carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037872621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Diaminodicyclohexylmethane carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Engineering for 4,4 Diaminodicyclohexylmethane Carbonate

Precursor Synthesis Pathways and Purification Strategies

The primary precursor for 4,4'-diaminodicyclohexylmethane carbonate is 4,4'-diaminodicyclohexylmethane, which is itself derived from an aromatic precursor. wikipedia.org

4,4'-Diaminodicyclohexylmethane is produced industrially via the catalytic hydrogenation of 4,4'-methylenedianiline (B154101) (MDA). wikipedia.orgchemicalbook.comwikipedia.org This process involves the saturation of the aromatic rings of the MDA molecule with hydrogen under specific conditions of temperature and pressure, in the presence of a heterogeneous catalyst. google.comgoogle.com

The reaction can be summarized as: CH₂(C₆H₄NH₂)₂ + 6H₂ → CH₂(C₆H₁₀NH₂)₂

The raw material used in industrial settings is often not pure 4,4'-MDA but a reaction mixture that also contains isomers like 2,4'-MDA and 2,2'-MDA, as well as other multinuclear compounds. google.com The selection of the catalyst is critical for achieving high conversion rates and selectivity. A variety of transition metal catalysts have been developed for this hydrogenation. Ruthenium-based catalysts are frequently preferred in industrial applications. prepchem.com Other catalyst systems include those based on rhodium, cobalt, and bimetallic combinations like rhodium-ruthenium. google.comgoogle.com The catalyst support material, such as alumina (B75360) (Al₂O₃) or magnesium-aluminum oxide, also plays a significant role in the catalyst's performance. google.comgoogle.com

Reaction conditions are optimized to ensure complete hydrogenation while managing isomer distribution. Typical temperatures range from 100°C to 190°C, with hydrogen pressures between 50 and 350 bar. google.comgoogle.com For instance, one patented method describes hydrogenation at 100-180°C and 4-10 MPa using a supported nanoscale ruthenium catalyst. google.com Another specifies temperatures of 120°C to 160°C and pressures of 60 to 70 bar with a rhodium-ruthenium catalyst. google.com

The hydrogenation of MDA yields a mixture of three geometric stereoisomers of 4,4'-diaminodicyclohexylmethane: trans-trans, cis-trans, and cis-cis. wikipedia.orggoogle.com The relative proportions of these isomers in the final product significantly influence its physical properties, such as its freezing point and reactivity, which in turn affects the performance of the resulting polymers. google.comprepchem.com

The trans-trans isomer is typically the most abundant, often forming around 50-55% of the mixture under certain equilibrium conditions. google.com However, for specific applications, a lower content of the trans-trans isomer is desirable. google.comgoogle.com Process engineering strategies have been developed to control the isomer distribution. These methods include:

Catalyst Selection: The choice of catalyst and support can influence the stereoselectivity of the hydrogenation. For example, a rhodium-ruthenium catalyst on a magnesium-aluminum oxide support has been developed to produce PACM with a low (t,t)-isomer molar ratio (0-25 mol%). google.com

Reaction Conditions: Adjusting temperature and pressure can alter the isomer ratio. For example, hydrogenating MDA at 75°-125°C can produce isomer mixtures that are liquid at room temperature, while higher temperatures of 140°-250°C result in mixtures with freezing points above 40°C. prepchem.com

Process Control: A method has been developed where the reaction is stopped when the MDA content is between 0-5 wt% and the partially hydrogenated intermediate (H6MDA) is between 1-20 wt%. This technique helps to reduce the final trans-trans isomer content in the product. google.com

Separation of the isomers can be achieved through techniques like distillation, but controlling the formation during synthesis is often a more economically viable approach in industrial production. prepchem.com

Direct Synthesis of this compound

Once the precursor, 4,4'-diaminodicyclohexylmethane, is synthesized and purified, it is converted into its carbonate salt.

As a diamine, 4,4'-diaminodicyclohexylmethane is a basic compound that readily reacts with acids to form salts in weakly exothermic reactions. echemi.comlookchem.com This property can be utilized in a salt metathesis (or ion exchange) reaction to produce the carbonate. One documented method involves first preparing the hydrochloride salt of the diamine. This salt is then reacted with an alkali carbonate, such as potassium carbonate (K₂CO₃). In this reaction, the chloride ions are displaced by carbonate ions, leading to the formation of this compound and a precipitating salt like potassium chloride (KCl), which can be removed by filtration.

Direct carbonation can be achieved by reacting 4,4'-diaminodicyclohexylmethane with a suitable carbonate-generating reagent. Weaker bases like sodium carbonate or potassium carbonate are often preferred to provide a more controlled reaction environment for various syntheses involving this diamine. yonghuicomposite.com

Another approach involves the use of non-phosgene acylating agents. For instance, bis(trichloromethyl) carbonate, also known as triphosgene (B27547), can be reacted with 4,4'-diaminodicyclohexylmethane in an inert solvent. By carefully controlling the stoichiometry and reaction conditions, the intermediate carbamoyl (B1232498) chlorides formed can be hydrolyzed to yield the final carbonate salt.

Catalysis in 4,4'-Diaminodicyclohexylmethane Production

Catalysis is a cornerstone of the industrial production of 4,4'-diaminodicyclohexylmethane and, by extension, its carbonate salt. The most critical catalytic step is the hydrogenation of the aromatic precursor, MDA.

The development of effective heterogeneous catalysts is crucial for achieving high yield and desired stereoselectivity. mdpi.com Ruthenium (Ru) and Rhodium (Rh) are the most prominent metals used for this transformation, often supported on inorganic materials to enhance their stability, dispersion, and activity. google.comgoogle.comgoogle.com

Catalyst SystemSupport MaterialKey Features / Findings
Ruthenium (Ru) Various (e.g., Alumina)Widely used in industry; effective for hydrogenating MDA to PACM. prepchem.com
Supported Nano Ruthenium Inorganic CarrierProvides high reactivity and conversion efficiency of MDA, yielding H12MDA with a trans-isomer content below 25%. google.com
Rhodium-Ruthenium (Rh-Ru) Bimetallic Magnesium-Aluminum OxideAllows for the preparation of PACM with a low trans,trans-isomer molar ratio (0-25%). google.com
Cobalt Oxide (Co₂O₃, with CaO and Na₂CO₃) -An earlier catalyst system used for the hydrogenation of MDA. google.com

The efficiency of these catalysts depends on factors such as the metal loading, the properties of the support (e.g., surface area and pore size), and the reaction conditions (temperature, pressure, solvent). google.commdpi.com For the subsequent carbonation step, the reactions are typically stoichiometric salt formations or reactions with highly reactive reagents where catalysis is less central compared to the precursor hydrogenation. yonghuicomposite.com

Heterogeneous Catalysis Systems

The synthesis of amine carbonates via direct reaction with carbon dioxide can be significantly enhanced by heterogeneous catalysts. While specific studies focusing exclusively on the catalytic synthesis of this compound are not extensively detailed in public literature, principles from related reactions, such as the formation of other organic carbonates and ureas, provide insight into potential catalytic systems.

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. For the carbonation of diamines, metal oxides have shown significant promise. Cerium(IV) oxide (CeO₂), in particular, has been investigated as a heterogeneous catalyst for the direct conversion of CO₂ with diamines to form cyclic ureas, a reaction that shares mechanistic similarities with carbonate formation. researchgate.netacs.org The catalytic activity of CeO₂ is attributed to its acid-base properties, which facilitate the adsorption and activation of both the amine and CO₂ molecules. researchgate.net

Other potential heterogeneous catalysts include:

Metal-Organic Frameworks (MOFs) : MOFs, such as zinc-based ZIF-71 and ZIF-95, have been used for the synthesis of cyclic carbonates from epoxides and CO₂. whiterose.ac.uk Their high surface area and tunable metal centers could be adapted for the direct carbonation of diamines.

Immobilized Catalysts : Functional groups or catalytic compounds can be immobilized on solid supports like silica. For instance, silica-immobilized hydrogen bond donor (HBD) catalysts have been developed for cyclic carbonate synthesis. researchgate.net

Mixed Metal Oxides : Spinel-type mixed metal oxides (e.g., MgCo₂O₄) have demonstrated high efficacy in the synthesis of propylene (B89431) carbonate, suggesting their potential applicability. researchgate.net

The general mechanism on a heterogeneous surface involves the activation of the amine and CO₂, followed by a nucleophilic attack of the amine's nitrogen atom on the carbon atom of the CO₂, leading to the formation of a carbamate (B1207046) or carbonate species. researchgate.netwhiterose.ac.uk

Homogeneous Catalysis Approaches

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity under mild reaction conditions. The interaction between CO₂ and amines can be influenced by homogeneous catalysts to steer reaction pathways. rwth-aachen.derwth-aachen.de For the synthesis of carbonates from CO₂ and amines, various transition-metal complexes have been explored. nih.gov

Ruthenium complexes, for example, have been studied for the conversion of CO₂ in the presence of amines. nih.gov While much of this research focuses on the hydrogenation of CO₂ to products like formate (B1220265) and methanol, the underlying principles of amine-CO₂ adduct formation and subsequent catalytic conversion are relevant. nih.gov Organoantimony compounds have also been reported as catalysts for the carbonylation of amines using carbon dioxide. acs.org

A key challenge in homogeneous catalysis is the separation of the catalyst from the product. However, innovative approaches, such as the use of "switchable solvents" where solvent properties change in response to a trigger like the introduction of CO₂, can help address this issue. rwth-aachen.derwth-aachen.de

Table 1: Comparison of Potential Catalytic Systems for Diamine Carbonation

Catalyst TypeCatalyst Example(s)PhaseKey AdvantagesPotential Challenges
Metal OxidesCeO₂, MgO, Mixed Oxides (MgCo₂O₄)HeterogeneousRobust, easily separated, reusable. researchgate.netresearchgate.netMay require higher temperatures/pressures.
Metal-Organic Frameworks (MOFs)ZIF-71, ZIF-95, Zn-Co-ZIF-67HeterogeneousHigh surface area, tunable structure, high selectivity. whiterose.ac.ukStability can be a concern under certain conditions.

Catalyst Regeneration and Deactivation Studies

Catalyst longevity is a critical factor for the economic viability of any industrial chemical process. Therefore, catalyst regeneration and understanding deactivation mechanisms are paramount.

For heterogeneous catalysts , regeneration often involves removing adsorbed species or poisons from the catalyst surface. Common methods include:

Thermal Treatment : Calcination at elevated temperatures can burn off organic residues (coking) that block active sites.

Washing : Rinsing the catalyst with appropriate solvents can remove non-covalently bound inhibitors. For silica-immobilized catalysts used in cyclic carbonate synthesis, simple filtration and washing are often sufficient for reuse. researchgate.net

Deactivation can occur through several pathways:

Poisoning : Strong binding of impurities or byproducts to active sites.

Coking/Fouling : Deposition of carbonaceous materials on the catalyst surface.

Sintering : Loss of active surface area due to agglomeration of metal particles at high temperatures.

Leaching : Dissolution of the active catalytic species from a solid support into the reaction medium.

A notable development is the creation of magnetically recoverable catalysts, such as potassium oxide loaded onto a magnetic carbon/Fe₃O₄ core-shell structure. mdpi.com These catalysts can be easily separated from the reaction mixture using an external magnetic field, simplifying regeneration and reducing operational costs. mdpi.com Studies on such catalysts in reactions like transesterification for dimethyl carbonate (DMC) synthesis have shown stable activity over multiple consecutive cycles. mdpi.com

For homogeneous catalysts , regeneration is more complex as it is tied to product separation. Techniques like distillation or extraction are required, which can be energy-intensive and may lead to thermal degradation of the catalyst. Research into biphasic systems or catalysts designed for easy precipitation after reaction aims to mitigate these challenges.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached through several environmentally benign pathways.

Non-Phosgene Synthesis Routes

Historically, the production of related compounds like isocyanates relied heavily on the use of phosgene (B1210022), a highly toxic and corrosive gas. nih.govacs.org Modern synthetic strategies for carbonates and their precursors have moved decisively away from this hazardous reagent. The primary methods for synthesizing this compound are inherently non-phosgene routes.

Direct Carbonation with CO₂ : This is a highly attractive green chemistry route as it utilizes carbon dioxide, an abundant, low-cost, and non-toxic C1 feedstock. researchgate.net The reaction involves exposing the diamine to pressurized CO₂ in a suitable solvent. This acid-base neutralization avoids hazardous reagents but requires careful control of pressure and temperature to ensure sufficient carbonate ion concentration and prevent decomposition.

Salt Metathesis : This method involves reacting a salt of the diamine, typically 4,4'-diaminodicyclohexylmethane hydrochloride, with a simple, non-toxic alkali carbonate such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). yonghuicomposite.com The reaction, often carried out in an aqueous or alcoholic medium, displaces the chloride ions to form the desired carbonate salt and a simple inorganic salt (e.g., KCl) as a byproduct, which can be easily removed by filtration.

Non-Phosgene Acylation with Triphosgene : While technically a non-phosgene route, this method uses bis(trichloromethyl) carbonate (triphosgene), a solid phosgene substitute. It reacts with the diamine in an inert solvent to form the carbonate salt. Although safer to handle than gaseous phosgene, triphosgene is still a hazardous reagent that generates hydrogen chloride (HCl) as a byproduct, requiring a neutralization step.

Table 2: Overview of Non-Phosgene Synthesis Routes

Synthesis RouteKey ReagentsTypical SolventByproductsGreen Chemistry Aspect
Direct CarbonationPACM, Carbon Dioxide (CO₂)Dimethylacetamide (DMAc)None (in theory)Uses CO₂ as a C1 source, high atom economy. researchgate.net
Salt MetathesisPACM-HCl, Potassium Carbonate (K₂CO₃)Ethanol, WaterPotassium Chloride (KCl)Avoids hazardous reagents, uses simple inorganic salts.
Triphosgene AcylationPACM, TriphosgeneBenzonitrileHydrogen Chloride (HCl)Avoids gaseous phosgene but uses a hazardous substitute.

Solvent Selection and Reduction Strategies

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. researchgate.net For the synthesis of this compound, solvent selection depends on the chosen route.

In the salt metathesis route, polar protic solvents like ethanol or water are effective. Ethanol is considered a relatively green solvent, especially when derived from biomass, as it is biodegradable and has lower toxicity than many conventional organic solvents. rsc.orgyoutube.com

For direct carbonation with CO₂ , polar aprotic solvents such as dimethylacetamide (DMAc) are used to facilitate the reaction. However, solvents like DMAc are under increasing scrutiny due to toxicity concerns.

Green solvent strategies focus on replacement and reduction:

Solvent Replacement : The search for greener alternatives to traditional volatile organic compounds (VOCs) is ongoing. Organic carbonates themselves, such as dimethyl carbonate (DMC) and propylene carbonate (PC), are considered green solvents due to their low toxicity and biodegradability. rsc.orgrsc.org Their application as reaction media in other syntheses is well-established and could be explored for this process. rsc.org

Solvent-Free Conditions : Where possible, running reactions without a solvent is the ideal green solution. For catalytic reactions involving CO₂, such as the synthesis of cyclic carbonates, solvent-free conditions have been successfully demonstrated, often by using one of the liquid reactants in excess to act as the solvent. whiterose.ac.ukresearchgate.net

Scale-Up and Industrial Production Processes

The transition from a laboratory-scale synthesis to an industrial production process involves overcoming challenges in process engineering, safety, and economics. For this compound, scalability is closely linked to the production of its precursor, 4,4'-diaminodicyclohexylmethane (PACM), which is an established industrial chemical. wikipedia.orgyonghuicomposite.com

Industrial production would likely favor the more environmentally benign and cost-effective synthesis routes. The direct carbonation with CO₂ and salt metathesis methods are strong candidates.

Process Engineering Considerations:

Reactor Design : For batch processes, standard stirred-tank reactors are suitable. An example protocol adapted from a patent for a related synthesis involves reacting the diamine with triphosgene in a vessel, followed by heating and quenching.

Continuous Flow Processing : For large-scale production, continuous flow reactors offer significant advantages over batch processing. They can lead to improved heat and mass transfer, better process control, enhanced safety (smaller volumes of hazardous materials at any given time), and reduced reaction times. Segmented flow reactors with in-line monitoring have been proposed to reduce reaction times by up to 50% compared to batch processes for similar carbonation reactions.

Downstream Processing : The separation and purification of the final product are critical. In the salt metathesis route, the inorganic salt byproduct (e.g., KCl) is removed by filtration. Subsequent evaporation of the solvent isolates the carbonate product.

Waste Stream Management : A key aspect of industrial-scale production is the management of waste streams. In processes that generate byproducts like HCl (from triphosgene) or KCl (from salt metathesis), efficient recovery and repurposing are important. For instance, gaseous HCl can be absorbed in water to produce hydrochloric acid, and KCl can be repurposed for agricultural use.

The existence of numerous suppliers for the PACM precursor indicates a robust supply chain that could support the industrial-scale production of its carbonate derivative should market demand increase. buyersguidechem.comchemicalbook.com

Reactor Design and Process Intensification

The synthesis of this compound can be approached through several routes, including direct carbonation with CO2 gas, salt metathesis, and non-phosgene acylation using reagents like triphosgene. Each of these synthetic pathways presents unique challenges and opportunities for reactor design and process intensification.

Process intensification, a key principle in modern chemical engineering, aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org For the synthesis of this compound, this can be achieved through the design of multifunctional reactors and the use of alternative energy sources. youtube.com

Reactor Design:

The choice of reactor is critical and depends on the chosen synthetic route. For the reaction involving triphosgene, which is a solid, and the diamine, which can be in a liquid phase, a slurry reactor or a stirred-tank reactor would be suitable for batch or semi-batch processes. For gas-liquid reactions, such as direct carbonation with CO2, specialized reactors that enhance mass transfer are necessary.

Stirred-Tank Reactors (STRs): Commonly used for batch processes, STRs provide good mixing and heat transfer. However, for exothermic reactions like those involving phosgene derivatives, careful temperature control is crucial to prevent side reactions and ensure safety.

Packed-Bed Reactors: For continuous processes, a packed-bed reactor, potentially with a rotating and inclined design, can offer enhanced gas-liquid contact and adjustable contact times. mdpi.com

Monolithic Reactors: These structures provide high surface area to volume ratios, improving mass and heat transfer, which is particularly beneficial for fast and exothermic reactions. aiche.org

Process Intensification Strategies:

Process intensification can be achieved by moving from traditional batch reactors to more sophisticated systems.

Multifunctional Reactors: These reactors combine reaction and separation in a single unit, such as reactive distillation or membrane reactors. aiche.orgyoutube.com This can lead to significant reductions in equipment size and energy consumption. youtube.com

Alternative Energy Sources: The use of ultrasound (sonochemistry) or microwaves can enhance reaction rates and yields. aiche.org

Microreactors: These small-scale reactors offer excellent control over reaction parameters, leading to improved safety, especially when dealing with hazardous reagents like phosgene derivatives. youtube.com

A key consideration in the synthesis is the handling of byproducts. For instance, in the triphosgene route, the generated HCl gas is typically absorbed in water. Efficient reactor design must incorporate facilities for the safe removal and potential valorization of such byproducts.

Reactor TypeTypical ApplicationAdvantages for this compound Synthesis
Stirred-Tank Reactor Batch synthesisGood mixing and temperature control for reactions in the liquid phase.
Packed-Bed Reactor Continuous synthesisEnhanced gas-liquid contact for direct carbonation with CO2. mdpi.com
Segmented Flow Reactor Continuous synthesisCan reduce reaction times by up to 50%.
Microreactor Continuous synthesisEnhanced safety and control for reactions with hazardous materials. youtube.com

Continuous Flow Synthesis Methods

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better process control, and higher consistency in product quality. acs.org The synthesis of this compound, particularly when using hazardous reagents like phosgene or its derivatives, is a prime candidate for the application of flow chemistry.

The use of triphosgene in a continuous flow system can mitigate the risks associated with the handling of this toxic reagent. acs.org Flow reactors minimize the reaction volume, thus reducing the potential impact of any process upset. acs.org A continuous flow setup for this synthesis would typically involve pumping solutions of the reactants through a heated tube or a microreactor where the reaction occurs.

A continuous process for the production of the precursor, diaminodicyclohexylmethane, has been developed, which involves the hydrogenation of diaminodiphenylmethane in a continuously operated suspension reactor. google.com This demonstrates the feasibility of continuous methods for the synthesis of related compounds.

Key features of a continuous flow process for this compound synthesis could include:

In-situ Generation of Reagents: Hazardous reagents like phosgene can be generated in-situ and immediately consumed in the next reaction step within a closed flow system, significantly enhancing safety. researchgate.netrsc.org

Precise Temperature and Residence Time Control: Flow reactors allow for precise control over temperature and the time the reactants spend in the reaction zone, which can be optimized to maximize yield and minimize byproduct formation.

Telescoped Reactions: Multiple reaction steps can be "telescoped" into a single continuous sequence without the need for isolating intermediates. For example, a two-step process could involve the initial reaction followed by an in-line separation or purification step. tib.eu

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk with hazardous reagents due to large volumes.Improved safety due to small reaction volumes and containment. acs.org
Process Control More challenging to maintain homogeneity and consistent temperature.Precise control over temperature, pressure, and residence time.
Product Quality Potential for batch-to-batch variability.Higher consistency and reproducibility.
Scalability Scaling up can be complex and require significant re-engineering.Scalability is often achieved by running multiple reactors in parallel.

Impurity Profiling and Process Control Methodologies (excluding toxicological implications)

The purity of this compound is critical for its end-use applications. Impurity profiling and robust process control are therefore essential aspects of its manufacturing.

Impurity Profiling:

Impurities in the final product can originate from the starting materials, side reactions, or degradation of intermediates.

Starting Material Impurities: The purity of the 4,4'-diaminodicyclohexylmethane precursor is crucial. yonghuicomposite.com This precursor is produced by the hydrogenation of methylenedianiline and exists as a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis. wikipedia.org The isomeric ratio can significantly affect the properties of the final product and is controlled during the hydrogenation process. dissertationtopic.netgoogle.com

Side-Reaction Products: In the synthesis using triphosgene, incomplete reaction can leave unreacted starting materials. Side reactions can also lead to the formation of byproducts. For instance, in related polyurethane synthesis, water impurities can react with isocyanates to form urea (B33335) byproducts. yonghuicomposite.com

Isomeric Content: The relative amounts of the trans-trans, cis-trans, and cis-cis isomers of the diaminodicyclohexylmethane backbone are a critical quality attribute. The content of the trans-trans isomer can be controlled by carefully managing the hydrogenation reaction conditions, such as temperature and reaction time. dissertationtopic.netgoogle.com Prolonged reaction times can increase the content of the thermodynamically more stable trans-trans isomer. dissertationtopic.net

Process Control Methodologies:

To ensure consistent product quality, modern manufacturing processes increasingly rely on Process Analytical Technology (PAT). PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.orglongdom.org

Real-time Monitoring: In-line and on-line analytical techniques such as Near-Infrared (NIR) spectroscopy, Raman spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the reaction in real-time. mt.com For instance, FTIR can be used to validate carbonate formation by observing characteristic vibrational bands.

Multivariate Data Analysis: Data from various sensors can be analyzed using multivariate statistical methods to build predictive models of the process. This allows for proactive control and the early detection of deviations from the desired process trajectory.

Feedback Control Loops: By integrating real-time monitoring with automated control systems, it is possible to create feedback loops that adjust process parameters (e.g., temperature, reactant feed rates) to maintain the process within its optimal operating window. youtube.com

Off-Gas Analysis: In processes that generate gaseous byproducts, such as the HCl from triphosgene reactions or unreacted CO2 in direct carbonation, mass spectrometry can be used for real-time analysis of the off-gas composition, providing valuable information about the reaction progress and efficiency. thermofisher.com

Analytical TechniqueApplication in Process Control
High-Performance Liquid Chromatography (HPLC) Offline analysis of reaction mixture composition and final product purity.
Gas Chromatography (GC) Analysis of volatile impurities and isomeric content of the precursor.
Fourier-Transform Infrared (FTIR) Spectroscopy In-line monitoring of the formation of the carbonate group and disappearance of reactants.
Near-Infrared (NIR) Spectroscopy On-line monitoring of reactant concentrations and product formation. longdom.org
Raman Spectroscopy In-situ monitoring of reaction kinetics and polymorphic forms. mt.com
Mass Spectrometry (MS) Off-gas analysis for monitoring byproduct formation and reactant consumption. thermofisher.com

Fundamental Chemical Reactivity and Mechanistic Studies of 4,4 Diaminodicyclohexylmethane Carbonate

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides a quantitative understanding of the rates and energy changes associated with the chemical transformations of 4,4'-diaminodicyclohexylmethane carbonate.

Quantitative Analysis of Reaction Rates

Kinetic investigations into the reactions of similar amine-carbonate systems reveal that the rate of reaction is significantly influenced by the nature of the reactants and the reaction conditions. For instance, the reaction of amines with carbonates can be followed spectrophotometrically, and under pseudo-first-order conditions (with an excess of the amine), the observed rate coefficients can be determined. nih.gov Plots of the observed rate constant versus the free amine concentration are typically linear, with the slope representing the second-order rate constant (k_N), which is independent of pH. nih.gov

The reactivity of the amine is a crucial factor. Studies on the aminolysis of substituted phenyl carbonates have shown that the Brønsted-type plots (log k_N versus the pKa of the conjugate acid of the amine) are valuable tools for elucidating reaction mechanisms. nih.gov For a series of quinuclidines reacting with 4-methylphenyl 4-nitrophenyl carbonate and 4-chlorophenyl 4-nitrophenyl carbonate, these plots were found to be linear with slopes (β_N) of approximately 0.87-0.88. nih.gov This high β_N value suggests a significant degree of bond formation between the nucleophilic amine and the carbonate carbonyl carbon in the transition state, which is characteristic of a stepwise mechanism where the breakdown of a zwitterionic tetrahedral intermediate is the rate-limiting step. nih.gov

In contrast, the reaction of secondary alicyclic amines with 4-chlorophenyl 4-nitrophenyl carbonate exhibited a biphasic Brønsted-type plot. nih.gov This indicates a change in the rate-determining step from the breakdown of the tetrahedral intermediate at high amine pKa to its formation at low amine pKa. nih.gov

The following table provides a conceptual framework for understanding how reaction rates might be analyzed in the context of this compound, based on analogous systems.

Parameter Description Typical Method of Determination
k_obsd Pseudo-first-order rate coefficientSpectrophotometric monitoring of product formation or reactant disappearance over time under excess amine conditions.
k_N Second-order rate constant for the aminolysis reactionSlope of the linear plot of k_obsd versus free amine concentration.
β_N Brønsted-type coefficientSlope of the linear plot of log k_N versus the pKa of the conjugate acid of the amine.
pKa⁰ Center of curvature in a biphasic Brønsted plotThe pKa value at which the rate-determining step of the reaction changes.

Enthalpic and Entropic Contributions to Reactivity

In the context of this compound, the formation of the salt itself from the free amine and carbonic acid is an exothermic process, driven by the favorable enthalpy of neutralization. echemi.comechemi.comchemicalbook.comyonghuicomposite.comlookchem.comnih.govnoaa.gov The reaction between an amine and an acid to form a salt is generally characterized by a negative enthalpy change due to the formation of strong ionic bonds.

The reactions involving the carbonate moiety can also be analyzed from a thermodynamic perspective. The reversible reaction of primary amines with carbon dioxide to form alkyl-ammonium carbamates is a key example. mdpi.com This reaction is typically exothermic, favoring carbamate (B1207046) formation at lower temperatures. The entropic contribution is generally negative as two molecules (amine and CO₂) combine to form one (carbamate), leading to a more ordered system.

The thermal stability of compounds provides insight into the enthalpic strength of their chemical bonds. For instance, hybrid materials incorporating 4,4'-diaminodicyclohexylmethane and carbonate have shown decomposition temperatures exceeding 250°C, indicating significant thermal stability.

Elucidation of Reaction Mechanisms and Pathways

Understanding the detailed step-by-step process of how this compound reacts is crucial for controlling its chemical transformations and applications.

Nucleophilic Reactivity of Amine Functions

The primary amine groups (-NH₂) of the 4,4'-diaminodicyclohexylmethane cation are the principal sites of nucleophilic reactivity. nih.gov A nucleophile is a chemical species that donates an electron pair to form a chemical bond. The nitrogen atom of the amine group possesses a lone pair of electrons, making it nucleophilic.

These amine groups can participate in a variety of nucleophilic reactions, including:

Reactions with Epoxides: 4,4'-diaminodicyclohexylmethane is widely used as a curing agent for epoxy resins. echemi.com The nucleophilic amine attacks the electrophilic carbon atom of the epoxide ring, leading to ring-opening and the formation of a cross-linked polymer network. echemi.com This reaction is fundamental to the use of this compound in adhesives, coatings, and composite materials. echemi.comyonghuicomposite.com

Reactions with Isocyanates: The amine groups can react with isocyanates (-NCO) to form urea (B33335) linkages. This reaction is a cornerstone of polyurethane chemistry.

Acylation Reactions: Amines can react with acylating agents like acid halides and anhydrides. echemi.comechemi.comchemicalbook.comyonghuicomposite.comlookchem.comnih.govnoaa.govfishersci.fi

The nucleophilicity of the amine can be influenced by steric hindrance around the nitrogen atom and the electronic effects of the cyclohexyl rings. The reversible reaction with carbon dioxide to form a carbamate can be utilized to protect the amine group and reduce its reactivity in certain synthetic applications. mdpi.com

Role of the Carbonate Moiety in Reaction Intermediates

In the presence of protic species like water, the carbonate anion can exist in equilibrium with bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃). The formation of bicarbonate and carbonate from the reaction of CO₂ with amines is a complex process. While it was traditionally believed to occur through the hydrolysis of a carbamate intermediate, recent theoretical and experimental evidence suggests a more direct pathway. nih.govacs.org This alternative mechanism proposes that water acts as a nucleophile, attacking CO₂ with the catalytic assistance of an amine group. nih.govacs.org This amine-assisted nucleophilic attack of CO₂ by water proceeds through a six-membered transition state. nih.gov

The carbonate moiety itself can be involved in reactions. For instance, cyclic carbonates are known to react with primary amines to form hydroxyurethanes. google.com While this compound is an ionic salt and not a cyclic carbonate, this reactivity highlights the potential for the carbonate group to participate in chemical transformations under specific conditions. The reaction between cyclic carbonates and amines is often catalyzed by Brønsted acids. google.com

The reversible formation of carbamates from the reaction of the amine with CO₂ is a critical aspect. mdpi.com The carbamate can act as a protected form of the amine, which can be reversed upon heating or by a change in pressure, releasing the free amine and CO₂. mdpi.com This reversibility is a key feature in applications like switchable solvents and for controlling reactivity. mdpi.com

Acid-Base Chemistry and Salt Formation Dynamics

The acid-base properties of this compound are central to its chemical identity and behavior. The compound is the salt of a weak acid (carbonic acid) and a weak base (4,4'-diaminodicyclohexylmethane).

4,4'-Diaminodicyclohexylmethane, the base component, readily neutralizes acids in what are typically weakly exothermic reactions to form salts and water. echemi.comechemi.comchemicalbook.comyonghuicomposite.comlookchem.comnih.govnoaa.gov The pKa of the conjugate acid of 4,4'-diaminodicyclohexylmethane is predicted to be around 10.87, indicating its basic nature. chemicalbook.com

The formation of this compound can be achieved through several synthetic routes, which illustrate its acid-base dynamics:

Direct Carbonation: Exposing the free diamine to pressurized carbon dioxide in a polar aprotic solvent leads to the formation of the carbonate salt through an acid-base neutralization reaction.

Salt Metathesis: Reacting the hydrochloride salt of 4,4'-diaminodicyclohexylmethane with an alkali carbonate, such as potassium carbonate, results in the precipitation of the alkali chloride and the formation of the desired diamine carbonate in solution.

The stability of the salt is dependent on the pH of the solution. In acidic conditions, the carbonate anion will be protonated to form bicarbonate and carbonic acid, which can then decompose to water and carbon dioxide. Conversely, in the presence of a stronger base, the 4,4'-diaminodicyclohexylmethane cation can be deprotonated to release the free diamine. The compound is noted to be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. fishersci.fi

The following table summarizes some of the key acid-base properties and related reactions.

Property/Reaction Description Relevant Species
Basicity of Amine The lone pair of electrons on the nitrogen atoms allows them to accept protons.C₁₃H₂₆N₂
Acidity of Carbonic Acid Carbonic acid is a weak diprotic acid.H₂CO₃
Salt Formation Neutralization reaction between the diamine and carbonic acid.C₁₃H₂₆N₂ + H₂CO₃ → [H₃N⁺-(C₆H₁₀)-CH₂-(C₆H₁₀)-N⁺H₃]CO₃²⁻
Reaction with Strong Acids The carbonate salt will react with strong acids to release CO₂.[AmineH₂]CO₃ + 2HCl → [AmineH₂]Cl₂ + H₂O + CO₂
Reaction with Strong Bases A strong base will deprotonate the diammonium cation to yield the free diamine.[AmineH₂]CO₃ + 2NaOH → Amine + Na₂CO₃ + 2H₂O

Derivatization and Analogue Synthesis Based on 4,4 Diaminodicyclohexylmethane Carbonate

Functional Group Transformations and Strategic Modifications

The primary amine groups of 4,4'-Diaminodicyclohexylmethane are amenable to various functional group transformations, which are strategic for modifying the compound's properties for specific applications. These transformations primarily include substitution and addition reactions. yonghuicomposite.com

Key transformations include:

N-Alkylation: The hydrogen atoms on the amino groups can be replaced with alkyl groups through substitution reactions. yonghuicomposite.com This is commonly achieved by reacting the diamine with alkyl halides in the presence of a base, leading to secondary or tertiary amines. The choice of reaction conditions, including the base, solvent, and temperature, is critical for controlling the degree of alkylation and maximizing yield. yonghuicomposite.com Weaker bases like potassium carbonate are often preferred to minimize side reactions. yonghuicomposite.com

Oxidation: The primary amine groups can be oxidized to form the corresponding amine oxides.

Reduction: While the amine groups are already in a reduced state, derivatization followed by reduction can be a pathway to other functionalities. For instance, reductive amination with aldehydes or ketones can yield secondary amine derivatives.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, leads to the formation of amide derivatives. This is a fundamental transformation for creating polyamide structures.

The core structure, featuring two cyclohexane (B81311) rings linked by a methylene (B1212753) bridge, provides a robust and stable scaffold for these modifications. The para-substitution pattern of the amine groups allows for the creation of linear, well-defined polymer chains and other symmetric molecules.

Synthesis of Novel Amine, Amide, and Carbamate (B1207046) Derivatives

Building upon general functional group transformations, specific synthetic strategies are employed to create novel amine, amide, and carbamate derivatives with tailored properties.

Amine Derivatives The synthesis of N-substituted amine derivatives is most directly accomplished via alkylation. For example, N,N'-dialkyl-4,4'-diaminodicyclohexylmethane can be synthesized by reacting the parent diamine with an alkyl bromide in a solvent such as acetonitrile (B52724), using potassium carbonate as the base. yonghuicomposite.com The reaction mixture is typically heated under reflux to drive the substitution to completion. yonghuicomposite.com The general reaction is as follows: H₂N-C₆H₁₀-CH₂-C₆H₁₀-NH₂ + 2 R-X + 2 Base → R-NH-C₆H₁₀-CH₂-C₆H₁₀-NH-R + 2 Base·HX yonghuicomposite.com

Amide Derivatives Amide derivatives are formed by creating an amide bond between the amine groups of PACM and a carboxylic acid. This reaction often requires the use of coupling agents to activate the carboxylic acid. A convenient and common protocol involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov This method is effective even for electron-deficient amines and functionalized carboxylic acids. nih.gov Light-mediated protocols have also been developed, using agents like pyridine-CBr₄ under UVA irradiation to facilitate direct amide bond formation, avoiding super-stoichiometric quantities of activating agents. researchgate.net

Carbamate Derivatives Carbamate derivatives are of significant interest due to their role as protecting groups and as precursors to polyurethanes. researchgate.net They can be synthesized through several routes:

Reaction with Chloroformates: A common method involves reacting the diamine with a chloroformate, such as phenyl chloroformate, in a suitable solvent like acetonitrile. researchgate.net A base, typically potassium carbonate, is used to neutralize the HCl byproduct. researchgate.net

Reaction with Carbamoyl (B1232498) Chlorides: An alternative route is the reaction of the diamine with a carbamoyl chloride in a solvent like dichloromethane, often in the presence of a tertiary amine base like triethylamine (B128534) at low temperatures. nih.gov

Carbon Dioxide-Based Routes: Greener methods utilize carbon dioxide (CO₂) as a C1 source. In one approach, a three-component coupling of the primary amine, CO₂, and an alkyl halide in the presence of cesium carbonate can generate the carbamate. nih.gov

Table 1: Selected Methods for Carbamate Derivative Synthesis
Reagent 1Reagent 2BaseSolventKey FeatureReference
Phenyl Chloroformate4-Amino-1,2,4-triazole (analogue)K₂CO₃AcetonitrileGood to excellent yields (~81 to 97%) at ~80°C. researchgate.net
Chlorocarbonate or Carbamoyl Chloride4-Demethylpenclomedine (analogue)TriethylamineDichloromethaneReaction performed at low temperature (-78°C). nih.gov
CO₂Alkyl HalideCesium CarbonateDMFThree-component coupling for N-alkyl carbamates. nih.gov

Design and Synthesis of Advanced Monomer Precursors for Polymer Systems

4,4'-Diaminodicyclohexylmethane is a crucial intermediate in the polymer industry, serving as a monomer for several classes of high-performance polymers. fishersci.ficymitquimica.com

Polyurethanes: The most significant application is in the production of dicyclohexylmethane-4,4'-diisocyanate (H₁₂MDI), a key monomer for light-stable polyurethanes. wikipedia.orgwikipedia.org H₁₂MDI is synthesized by the reaction of the diamine with phosgene (B1210022) or non-phosgene alternatives like triphosgene (B27547). wikipedia.org

Non-Isocyanate Polyurethanes (NIPUs): Reflecting a shift towards greener chemistry, there is growing interest in non-isocyanate routes to polyurethanes. google.com In this approach, diamines like PACM undergo a polyaddition reaction with bis(cyclic carbonates) to form poly(hydroxy)urethanes (PHUs). nih.gov This pathway avoids the use of toxic isocyanates. google.com The carbonate salt of the diamine itself can be utilized in carbonate-amine polycondensation reactions to produce non-isocyanate poly(carbonate-urethane)s (NIPCUs).

Epoxy Resins: PACM is widely used as a curing agent (hardener) for epoxy resins. wikipedia.orgsigmaaldrich.com The amine groups react with the epoxide rings in a cross-linking reaction, which enhances the mechanical strength and thermal resistance of the final thermoset material, making it suitable for flooring, adhesives, and coatings. wikipedia.orgsigmaaldrich.com

Polyamides: The diamine can be condensed with dicarboxylic acids to produce polyamides. fishersci.ficymitquimica.com A notable, though now discontinued, example was the polyamide fiber known as Qiana, which was produced from the condensation of PACM and dodecanedioic acid. wikipedia.orgcymitquimica.com

Stereochemical Control and Isomer-Specific Derivatization

4,4'-Diaminodicyclohexylmethane is not a single compound but a mixture of stereoisomers. wikipedia.org The stereochemistry arises from the relative orientation of the amino groups on the two cyclohexane rings, which can be either cis or trans to the methylene bridge. The compound is typically produced by the hydrogenation of methylenedianiline, resulting in a mixture of three primary isomers: trans-trans, cis-trans, and cis-cis, in decreasing order of abundance. wikipedia.org

The specific ratio of these isomers significantly influences the physical and mechanical properties of the polymers derived from them. For example, the glass transition temperature, flexibility, and crystallinity of polyurethanes and polyamides can be tailored by controlling the isomeric composition of the diamine monomer.

Efforts have been made to control the isomeric ratio during synthesis. For instance, a patented method describes an intermittent production process to obtain 4,4'-diaminodicyclohexylmethane with a low content of the trans-trans isomer. lookchem.com The ability to separate the isomers or direct the synthesis toward a specific isomer allows for fine-tuning the performance of the final materials. Isomer-specific derivatization, while challenging, offers a pathway to highly defined materials with predictable properties.

Table 2: Stereoisomers of 4,4'-Diaminodicyclohexylmethane
IsomerRelative OrientationCAS NumberReference
trans, transBoth amino groups are trans to the CH₂ bridge.6693-29-4 wikipedia.org
cis, transOne amino group is cis and one is trans.6693-30-7 wikipedia.org
cis, cisBoth amino groups are cis to the CH₂ bridge.6693-31-8 wikipedia.org
Mixture of IsomersN/A1761-71-3 wikipedia.org

Polymerization Chemistry Involving 4,4 Diaminodicyclohexylmethane Carbonate

Non-Isocyanate Polyurethane (NIPU) Synthesis from Carbonate Precursors and Diamines

The synthesis of NIPUs through the reaction of diamines with cyclic carbonates is a significant advancement in polyurethane chemistry, offering a safer alternative to traditional isocyanate-based methods. nih.gov This approach typically involves the ring-opening of a cyclic carbonate by the amine groups of a diamine, such as 4,4'-diaminodicyclohexylmethane, to form β-hydroxy urethanes. nih.govresearchgate.net

A key strategy in NIPU synthesis involves the reaction of diamines with macromolecules that have been functionalized with cyclic carbonate groups. For instance, polysiloxanes functionalized with cyclic carbonates can be cured with various diamines, including 4,4'-diaminodicyclohexylmethane (PACM), to form NIPU coatings. paintsandcoatingsexpert.comdaneshyari.com The cycloaliphatic structure of PACM contributes to coatings with higher tensile strength, Young's modulus, and glass transition temperatures compared to those cured with linear aliphatic amines. paintsandcoatingsexpert.comdaneshyari.com

The reaction mechanism involves the nucleophilic attack of the primary amine groups of the diamine on the carbonyl carbon of the cyclic carbonate ring. This leads to the opening of the ring and the formation of a urethane linkage with a hydroxyl group on the adjacent carbon. This hydroxyl group can form intermolecular hydrogen bonds, which can enhance the mechanical properties of the resulting polymer. dtic.mil

Table 1: Influence of Diamine Structure on NIPU Coating Properties

DiamineTensile Strength (MPa)Young's Modulus (MPa)Glass Transition Temperature (°C)
Isophorondiamine (IPDA)HigherHigherHigher
4,4'-Diaminodicyclohexylmethane (PACM) HigherHigherHigher
1,2-Propanediamine (PDA)LowerLowerLower
1,6-Hexamethylenediamine (HMDA)LowerLowerLower

Note: This table presents a qualitative comparison based on findings that cycloaliphatic amines like PACM and IPDA lead to improved properties over aliphatic amines. paintsandcoatingsexpert.comdaneshyari.com

Copolymerization is a versatile strategy to tailor the properties of NIPUs. This can involve the use of mixed cyclic carbonate monomers or a combination of different diamines. For example, copolymerizing cyclic-carbonated soybean oil (CSBO) with a cyclic carbonate-terminated poly(ether carbonate) can yield NIPUs with enhanced thermal stability and mechanical properties. researchgate.net While specific studies on the copolymerization of 4,4'-diaminodicyclohexylmethane carbonate are not detailed in the provided literature, the principle of using mixed monomers to control properties is well-established. By incorporating different diamines or cyclic carbonates, formulators can adjust parameters such as crosslink density, flexibility, and thermal resistance. rsc.org

The structure of the diamine plays a crucial role in defining the polymer backbone architecture and the resulting network formation in NIPUs. The use of a cycloaliphatic diamine like 4,4'-diaminodicyclohexylmethane introduces rigidity and steric hindrance into the polymer backbone. This can lead to a more amorphous polymer with a higher glass transition temperature. paintsandcoatingsexpert.comdaneshyari.com

In thermosetting NIPU systems, the diamine acts as a cross-linker. The functionality of the diamine (two primary amine groups) and the cyclic carbonate-functionalized macromolecule determines the cross-link density of the resulting network. A higher cross-link density generally leads to increased stiffness, hardness, and thermal stability of the polymer. wikipedia.org The specific stereoisomers of 4,4'-diaminodicyclohexylmethane (cis-cis, cis-trans, trans-trans) can also influence the packing of the polymer chains and, consequently, the final material properties. cymitquimica.com

Polyurea Synthesis via Trans-ureation Routes

Polyureas can be synthesized through non-isocyanate routes, such as the trans-ureation reaction. This method avoids the use of hazardous phosgene (B1210022) and isocyanates. nih.gov

A non-isocyanate route to polyureas involves the reaction of diamines with diphenyl carbamates or other carbonylation agents like diphenyl carbonate (DPC). nih.govhelsinki.fi For instance, high molecular weight polyureas can be produced through the trans-ureation of N,N'-diphenyl-4,4′-methylenediphenylene biscarbamate with various diamines. nih.gov Solvent-free processes have been developed for the synthesis of polyurea elastomers from diamines, including 4,4'-diaminodicyclohexylmethane, and DPC. helsinki.fi In these reactions, the diamine displaces the phenol from the diphenyl carbonate to form urea (B33335) linkages. helsinki.fi

The trans-ureation process for polyurea synthesis is highly dependent on the solvent. nih.gov For example, the reaction of N,N'-diphenyl-4,4′-methylenediphenylene biscarbamate with aliphatic amines is facile in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetramethylene sulfone (TMS), even in the absence of a catalyst. nih.gov The use of a solvent that allows for the concurrent removal of the phenol byproduct can drive the polymerization equilibrium towards the formation of high molecular weight polyurea. nih.gov

While some trans-ureation reactions can proceed without a catalyst, various catalysts can be employed to accelerate the reaction rate. These can include organic bases or metal-based catalysts. For the direct synthesis of polyureas from diamines and carbon dioxide, ionic liquids have been shown to be effective catalysts. cymitquimica.com

Polyamide Synthesis Employing 4,4'-Diaminodicyclohexylmethane or its Parent Amine

The primary application of 4,4'-Diaminodicyclohexylmethane in polymer chemistry is in the synthesis of polyamides. These polymers are valued for their unique combination of properties, distinguishing them from conventional aliphatic polyamides like Nylon 6 or Nylon 6,6. A notable commercial example was a polyamide produced under the trade name Qiana, which was synthesized from 4,4'-Diaminodicyclohexylmethane and dodecanedioic acid wikipedia.org. This polyamide was recognized for its silk-like feel and good performance characteristics.

The fundamental reaction for forming polyamides from 4,4'-Diaminodicyclohexylmethane is a polycondensation reaction with a dicarboxylic acid. In this step-growth polymerization, the amino groups of the diamine react with the carboxylic acid groups of the diacid to form amide linkages, with the concurrent elimination of a small molecule, typically water.

The general reaction scheme is as follows:

n H₂N-(C₆H₁₀)-CH₂-(C₆H₁₀)-NH₂ + n HOOC-R-COOH → [-HN-(C₆H₁₀)-CH₂-(C₆H₁₀)-NH-CO-R-CO-]n + 2n H₂O

Where R represents the organic group of the dicarboxylic acid. The properties of the resulting polyamide are highly dependent on the nature of this "R" group. For instance, the use of long-chain aliphatic dicarboxylic acids, such as dodecanedioic acid, results in flexible polymers with lower melting points, whereas aromatic dicarboxylic acids lead to more rigid materials with higher glass transition temperatures researchgate.net.

The polycondensation can be carried out through various methods, including melt polymerization and solution polymerization. Melt polycondensation is a common industrial method where the monomers are heated above the melting point of the resulting polymer to drive the reaction and remove water nih.gov. Solution polycondensation, on the other hand, is performed in a solvent at lower temperatures and is often used for laboratory-scale synthesis or for producing polymers that are thermally sensitive researchgate.net.

Table 1: Examples of Dicarboxylic Acids Used in Polycondensation with 4,4'-Diaminodicyclohexylmethane

Dicarboxylic AcidChemical FormulaResulting Polyamide TypeExpected Properties
Dodecanedioic AcidHOOC-(CH₂)₁₀-COOHAliphatic-CycloaliphaticFlexible, semi-crystalline, good mechanical strength
Isophthalic AcidC₆H₄(COOH)₂Aromatic-CycloaliphaticAmorphous, transparent, high Tg
Terephthalic AcidC₆H₄(COOH)₂Aromatic-CycloaliphaticSemi-crystalline, high melting point, high strength

To further tailor the properties of polyamides based on 4,4'-Diaminodicyclohexylmethane, co-polyamide formation and chain extension are common strategies.

Co-polyamide Formation:

Co-polyamides are formed by introducing a third monomer into the polymerization reaction. This can be another diamine or another dicarboxylic acid. The inclusion of a comonomer disrupts the regularity of the polymer chain, which can lead to a decrease in crystallinity and an increase in transparency. For example, a copolyamide can be synthesized by reacting a mixture of 4,4'-Diaminodicyclohexylmethane and another diamine, such as hexamethylenediamine, with a single dicarboxylic acid. This approach allows for a fine-tuning of properties like melting point, glass transition temperature, and solubility. Blending polyamides made from 4,4'-diaminodicyclohexylmethane with other commercial polyamides, such as PA 6,12, has been shown to enhance the modulus of the resulting material wikipedia.org.

Table 2: Components for Co-polyamide Synthesis

Comonomer TypeExamplePurposeEffect on Polymer Properties
Aliphatic DiamineHexamethylenediamineIntroduce flexibility, disrupt crystallinityLower melting point, increased transparency
Aromatic Diaminem-PhenylenediamineIncrease rigidity and TgHigher glass transition temperature, amorphous
Aliphatic DiacidAdipic AcidModify melting behavior and flexibilityLower melting point and stiffness
Aromatic DiacidIsophthalic AcidEnhance thermal stability and transparencyIncreased Tg, amorphous character

Chain Extension:

Chain extension is a post-polymerization process used to increase the molecular weight of the polyamide. This is often necessary to achieve the desired mechanical properties for demanding applications. Chain extenders are typically bifunctional molecules that can react with the end groups of the polymer chains (either amino or carboxylic acid groups), effectively linking them together. While specific examples for 4,4'-Diaminodicyclohexylmethane-based polyamides are not extensively detailed in readily available literature, common chain extenders for polyamides include diisocyanates, bis(caprolactam)s, and epoxy-functional polymers chinayaruichem.comresearchgate.netaessesd.com. The use of 4,4'-Diaminodicyclohexylmethane itself as a chain extender has been noted, particularly in the context of polyurethanes, highlighting its reactivity chinayaruichem.com.

Reaction Engineering in Polymerization Processes

The successful industrial-scale production of polyamides from 4,4'-Diaminodicyclohexylmethane relies on careful control of the polymerization process. Key aspects of reaction engineering include managing reaction kinetics, heat and mass transfer, and reactor design to ensure a consistent product with the desired molecular weight and properties.

For melt polycondensation, the reaction is typically carried out in a series of reactors. The initial stage often involves a prepolymerization step at lower temperatures and higher pressures to form low molecular weight oligomers. This is followed by a polycondensation stage at higher temperatures and under vacuum to facilitate the removal of water and drive the reaction to completion, thereby increasing the molecular weight. The removal of water is a critical step, as its presence can limit the achievable molecular weight due to the reversibility of the amidation reaction.

The kinetics of polyamidation are influenced by several factors, including temperature, catalyst, and the concentration of reactive end groups. While polyamidation can proceed without a catalyst, acidic catalysts are sometimes employed to increase the reaction rate. The viscosity of the molten polymer increases significantly as the molecular weight builds up, which presents challenges for mixing and the removal of water. Specialized reactors, such as wiped-film or disc-ring reactors, are designed to handle high-viscosity melts and provide a large surface area for efficient mass transfer.

In solution polymerization, the choice of solvent is crucial. It must be able to dissolve the monomers, the growing polymer chains, and be inert to the reaction conditions. The removal of byproducts can be easier in solution, but the process may be less economical due to the need for solvent recovery and the lower volumetric productivity of the reactor.

Impact of Monomer Purity and Isomer Composition on Polymerization Efficacy

The efficacy of the polymerization process and the final properties of the polyamide are highly sensitive to the purity and isomeric composition of the 4,4'-Diaminodicyclohexylmethane monomer.

Monomer Purity:

The presence of impurities can have a detrimental effect on the polymerization. Monofunctional impurities, for instance, can act as chain stoppers, limiting the final molecular weight of the polymer. Other impurities might interfere with the catalyst or cause undesirable side reactions, leading to discoloration or a reduction in thermal stability. Therefore, high-purity monomers are essential for producing high-performance polyamides. The stoichiometric balance of the diamine and dicarboxylic acid is also critical; an imbalance will result in a lower molecular weight polymer as one type of functional group is depleted, preventing further chain growth.

Isomer Composition:

4,4'-Diaminodicyclohexylmethane is produced by the hydrogenation of methylenedianiline and exists as a mixture of three geometric isomers: trans,trans, cis,trans, and cis,cis wikipedia.org. The ratio of these isomers has a profound impact on the properties of the resulting polyamide.

Trans,trans isomer: This isomer has a more linear and rigid structure, which allows for more efficient chain packing. Polyamides with a high content of the trans,trans isomer tend to be more crystalline, with higher melting points, greater stiffness, and higher tensile strength.

Cis,trans and cis,cis isomers: These isomers have a "kinked" or bent structure, which disrupts the regularity of the polymer chain and hinders crystallization. A higher proportion of these isomers leads to more amorphous polyamides, which are typically transparent and have lower glass transition temperatures scispace.com.

The slower reactivity of the cis isomer's secondary amine group, likely due to steric hindrance, can also affect the polymerization kinetics scispace.com. By controlling the isomer ratio of the 4,4'-Diaminodicyclohexylmethane monomer, manufacturers can tailor the properties of the final polyamide to suit specific applications, from highly crystalline fibers to amorphous, transparent engineering plastics.

Table 3: Influence of 4,4'-Diaminodicyclohexylmethane Isomer Composition on Polyamide Properties

PropertyHigh trans,trans contentHigh cis,trans and cis,cis content
Crystallinity HigherLower (more amorphous)
Melting Point (Tm) HigherLower or absent
Glass Transition Temp. (Tg) Generally higherGenerally lower
Stiffness/Modulus HigherLower
Transparency Opaque/TranslucentTransparent
Solubility LowerHigher

Advanced Analytical and Spectroscopic Characterization Methodologies for 4,4 Diaminodicyclohexylmethane Carbonate

High-Resolution Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and bonding characteristics of 4,4'-Diaminodicyclohexylmethane carbonate. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic arrangement and functional groups.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, multi-dimensional techniques are required for complete assignment and stereochemical analysis.

The ¹H NMR spectrum of the 4,4'-diaminodicyclohexylmethane cation typically displays broad multiplets in the δ 1.00–1.77 ppm range, corresponding to the numerous protons of the two cyclohexyl rings. Protons on carbons adjacent to the amine groups (amine-CH) are shifted further downfield. The methylene (B1212753) bridge protons also have a characteristic signal. In the carbonate salt, the amine protons (N-H) would appear as broad signals, their chemical shift influenced by hydrogen bonding and exchange dynamics.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the structure. The analysis of chemical shifts helps confirm the integrity of the cyclohexyl and methylene bridge carbons. The presence of the carbonate anion (CO₃²⁻) would be confirmed by a characteristic signal in the ¹³C NMR spectrum, typically appearing in the range of δ 160-170 ppm, although its observation can be dependent on concentration and solvent.

Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for definitive structural elucidation.

COSY experiments establish ¹H-¹H coupling correlations, allowing for the mapping of adjacent protons within the cyclohexyl rings and the methylene bridge.

HSQC spectra correlate directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of protonated carbons.

The compound's existence as a mixture of stereoisomers (cis-cis, cis-trans, and trans-trans) complicates the NMR spectra, often resulting in overlapping signals. wikipedia.org Advanced NMR experiments at high field strengths are necessary to resolve these individual isomeric forms and determine their relative abundance in a given sample.

Table 1: Representative NMR Data for the 4,4'-Diaminodicyclohexylmethane Cation

NucleusChemical Shift (δ) Range (ppm)Assignment
¹H1.00 – 1.77Cyclohexyl -CH₂- protons
¹H3.17 – 3.93Amine-CH and protons adjacent to nitrogen
¹³C~25-45Cyclohexyl and methylene bridge carbons
¹³C~45-55Carbons alpha to amine group

High-Resolution Mass Spectrometry (HRMS) for Molecular and Isomeric Composition

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, enabling the determination of the elemental formula and the confirmation of the molecular weight of a compound. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are required.

In ESI-MS, the analysis would typically detect the cation component of the salt. The 4,4'-diaminodicyclohexylmethane molecule (C₁₃H₂₆N₂) has a monoisotopic mass of approximately 210.2096 amu. chemspider.com In positive ion mode ESI-HRMS, it would be observed as the protonated molecular ion [M+H]⁺ at m/z 211.2172. The high mass accuracy of HRMS allows for the confident confirmation of the elemental formula C₁₃H₂₇N₂⁺.

Fragmentation analysis (MS/MS) of the parent ion can provide further structural information. The fragmentation pattern would involve characteristic losses from the aliphatic rings and cleavage around the amine groups, helping to confirm the core structure. The NIST mass spectrometry database for the free diamine shows major peaks at m/z 56, 28, 193, 32, and 81 under electron ionization conditions, which corresponds to various fragments of the molecule. nih.gov While electron ionization is not used for the carbonate salt directly, this data is useful for identifying the free diamine if it is present as a volatile impurity or analyzed separately.

The different stereoisomers (cis-cis, cis-trans, trans-trans) of 4,4'-diaminodicyclohexylmethane have identical masses and will not be distinguished by mass spectrometry alone. wikipedia.org Their identification and quantification require coupling MS with a chromatographic separation method like HPLC or GC.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to gain insight into its conformational properties. nih.govnih.gov

FT-IR Spectroscopy: The FT-IR spectrum provides a distinct fingerprint of the molecule. Key absorption bands for this compound include:

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of the primary amine groups. A reported spectrum shows a peak around 3309 cm⁻¹. The broadening is indicative of hydrogen bonding.

C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl and methylene groups.

C=O Stretching: A strong, characteristic absorption band for the carbonate anion (CO₃²⁻). This has been reported at 1685 cm⁻¹.

N-H Bending: A peak observed around 1532 cm⁻¹ corresponds to the scissoring (bending) vibration of the primary amine groups.

C-N Stretching: These vibrations typically appear in the 1000-1200 cm⁻¹ region. core.ac.uk

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton. The symmetric C-C stretching modes of the cyclohexyl rings would give rise to strong Raman signals. The carbonate ion also has a strong, sharp, and highly characteristic symmetric stretching mode (ν₁) typically observed near 1060-1070 cm⁻¹. The N-H and C-H stretching vibrations are also active in the Raman spectrum. nih.gov

Together, IR and Raman spectra provide a comprehensive vibrational profile, confirming the presence of all key functional groups (amine, aliphatic rings, carbonate) and offering clues about the molecular conformation and intermolecular interactions, such as hydrogen bonding.

Table 2: Key Vibrational Spectroscopy Bands for this compound

Wavenumber (cm⁻¹)TechniqueAssignmentReference
~3309IRN-H stretching of primary amine
2850-3000IR, RamanC-H stretching of cyclohexyl and methylene groups
~1685IRC=O asymmetric stretching of carbonate (CO₃²⁻)
~1532IRN-H bending of primary amine
~1065RamanSymmetric stretching of carbonate (CO₃²⁻)

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating 4,4'-Diaminodicyclohexylmethane from impurities, including its various stereoisomers, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of the diamine. sielc.comsielc.com

A typical method involves a C18 or a specialized polar-modified column. sielc.comsielc.com The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid to ensure the analyte is in its protonated, ionic form, which improves peak shape and retention. sielc.comsielc.com For compatibility with mass spectrometry detection, volatile modifiers like formic acid are preferred. sielc.com

Advanced Detection:

UV Detection: While the aliphatic structure lacks a strong chromophore, detection can be performed at low wavelengths (~200-210 nm) where the amine functional groups show some absorbance.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful technique for both quantification and identification. It allows for the separation of isomers, which can then be individually identified by their mass, confirming that they are indeed isomers and not impurities with different molecular weights. sielc.com

Electrochemical Detection (ECD): ECD is a highly sensitive detection method for electroactive compounds. nih.gov While not commonly reported for this specific compound, the amine groups could potentially be oxidized at an electrode surface, offering a route for sensitive quantification.

Evaporative Light Scattering Detection (ELSD): ELSD is a "universal" detector that can detect any non-volatile analyte. It is useful when the analyte lacks a UV chromophore and provides a response that is more uniform across different compounds compared to UV.

The HPLC method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to establish a robust quantitative assay. unl.edu

Table 3: Example HPLC Method Parameters for 4,4'-Diaminodicyclohexylmethane Analysis

ParameterConditionReference
ColumnNewcrom R1 (Reverse-Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com
DetectionUV, Mass Spectrometry (MS) sielc.com
ApplicationSeparation of isomers, quantification, impurity profiling sielc.com

Gas Chromatography (GC) for Volatile Species and Reaction Monitoring

Gas Chromatography (GC) is a high-resolution separation technique designed for volatile and thermally stable compounds. mdpi.com As this compound is a salt, it is non-volatile and cannot be analyzed directly by GC. However, GC is a valuable tool in several related contexts:

Analysis of the Free Diamine: The carbonate salt can be quantified by first liberating the free 4,4'-diaminodicyclohexylmethane base. This is achieved by treating the sample with a strong base, followed by extraction of the free diamine into an organic solvent. The resulting solution containing the now-volatile diamine can be injected into the GC.

Reaction Monitoring: GC can be used to monitor the hydrogenation of methylenedianiline to produce 4,4'-diaminodicyclohexylmethane. wikipedia.org By taking aliquots from the reaction mixture, the consumption of the starting material and the formation of the product can be tracked over time.

Impurity Profiling: GC-MS can identify volatile impurities in a sample, such as residual solvents or byproducts from the synthesis. PubChem and NIST have documented GC-MS data for the free diamine, which is useful for identification purposes. nih.govnist.gov

For GC analysis, a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), is typically used. nih.gov Detection is commonly performed using a Flame Ionization Detector (FID), which is robust and sensitive to hydrocarbons, or a Mass Spectrometer (MS) for definitive identification of the separated components. nih.govnih.gov

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction (XRD), particularly single-crystal XRD, stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and crystallographic parameters, which are essential for a complete structural elucidation of this compound.

The analysis of this ionic compound by XRD would reveal several key structural features. Firstly, it would confirm the exact stereochemistry of the diaminodicyclohexylmethane cation present in the crystal lattice. The parent amine, 4,4'-Diaminodicyclohexylmethane, is produced as a mixture of three geometric isomers: trans,trans, cis,trans, and cis,cis wikipedia.org. XRD analysis would identify which of these isomers is incorporated into the crystal structure, or if a co-crystal of multiple isomers is formed.

Secondly, the analysis would detail the intricate network of non-covalent interactions that define the crystal packing. Of primary importance is the hydrogen bonding between the ammonium (B1175870) (N-H⁺) groups of the cation and the oxygen atoms of the carbonate anion (CO₃²⁻). The geometry and connectivity of this hydrogen-bonding network are fundamental to the stability and physical properties of the crystalline material. Furthermore, XRD would provide precise measurements of the unit cell dimensions, the crystal system (e.g., monoclinic, orthorhombic), and the space group symmetry.

While specific crystallographic data for this compound are not widely available in surveyed literature, the parameters that would be determined by such an analysis are summarized in the table below.

Table 1: Potential Crystallographic Data from XRD Analysis

Parameter Description Typical Information Yielded
Molecular Formula The elemental composition of the compound. C₁₃H₂₈N₂O₃
Crystal System The basic geometric framework of the crystal. e.g., Monoclinic, Orthorhombic, etc.
Space Group The symmetry elements of the unit cell. e.g., P2₁/c, Pnma, etc.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. e.g., a = 10.5 Å, b = 7.9 Å, c = 15.2 Å
Isomer Conformation The specific geometric isomer present. e.g., trans,trans

| Hydrogen Bond Geometry | Distances and angles of N-H···O interactions. | Key data on lattice-stabilizing forces. |

Note: Values and specific examples are illustrative of typical XRD outputs and are not experimental data for this specific compound.

Conformational Analysis via Spectroscopic and Computational Approaches

The conformational flexibility of the 4,4'-Diaminodicyclohexylmethane cation, which involves both the stereoisomerism of the two cyclohexane (B81311) rings and the chair-boat-skew conformations of each ring, necessitates a combined spectroscopic and computational approach for a thorough analysis.

Spectroscopic Approaches Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for probing the compound's structure in solution and in the solid state.

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy can distinguish between the different stereoisomers (cis,cis, cis,trans, trans,trans) due to the distinct chemical environments of the nuclei in each configuration. The signals for the methine protons (CH-NH₃⁺) and the methylene bridge protons (-CH₂-) are particularly sensitive to the relative orientation of the cyclohexane rings. Two-dimensional NMR techniques, such as COSY and NOESY, could further elucidate the spatial relationships between protons, helping to confirm the dominant conformation in solution.

FT-IR Spectroscopy : This technique is used to identify the characteristic vibrational modes of the functional groups. For this compound, key signals would include the broad N-H stretching vibrations of the ammonium cation, which are shifted compared to the free amine, and the strong, characteristic asymmetric stretching of the carbonate anion. The exact position of these bands can provide clues about the strength and nature of the hydrogen bonding within the structure.

Computational Approaches Computational chemistry provides a theoretical framework for understanding the relative stabilities and properties of the different conformers. Using methods like Density Functional Theory (DFT), it is possible to:

Model the geometric structures of the cis,cis, cis,trans, and trans,trans isomers.

Calculate the potential energy of each conformer to predict their relative thermodynamic stability. Generally, substituents on a cyclohexane ring prefer an equatorial position to minimize steric strain from 1,3-diaxial interactions youtube.com.

Predict vibrational frequencies and NMR chemical shifts that can be directly compared with experimental spectra to aid in their assignment and interpretation.

The synergy between these methods provides a comprehensive picture of the conformational landscape of the molecule.

Table 2: Methodologies for Conformational Analysis

Analytical Method Information Provided Relevance to this compound
NMR Spectroscopy Isomer ratio in solution, proton/carbon chemical environments. Distinguishes between cis,cis, cis,trans, and trans,trans isomers.
FT-IR Spectroscopy Identification of functional groups and bonding interactions. Confirms presence of ammonium and carbonate ions via their unique vibrational modes.

| Computational Modeling | Relative energies and optimized geometries of conformers. | Predicts the most stable stereoisomer and aids in spectral interpretation. |

In-Situ and Operando Characterization of Reaction Progress

Understanding the formation of this compound requires monitoring the chemical reaction in real-time. In-situ and operando spectroscopic methods are indispensable for this purpose, as they provide a "window" into the reaction vessel under actual process conditions, revealing mechanistic pathways and kinetic information. wikipedia.orgmdpi.com

A plausible synthesis involves the reaction of 4,4'-Diaminodicyclohexylmethane with carbon dioxide. In-situ FT-IR spectroscopy is particularly well-suited for monitoring this type of reaction. researchgate.netnih.gov By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, spectra can be collected continuously without disturbing the system.

The reaction progress can be tracked by observing time-dependent changes in the IR spectrum:

Reactant Consumption : A decrease in the intensity of peaks associated with the free primary amine, such as the N-H bending mode (typically around 1650-1580 cm⁻¹).

Product Formation : The appearance and increase in intensity of new peaks corresponding to the products. This would include the strong asymmetric C-O stretch of the carbonate ion and the N-H⁺ bending and stretching modes of the newly formed ammonium salt. researchgate.net

Operando spectroscopy couples this in-situ spectral analysis with the simultaneous measurement of process parameters (e.g., CO₂ pressure, temperature, mixing speed). wikipedia.orgyoutube.com This approach establishes a direct correlation between the reaction conditions and the observed molecular transformations, leading to a deeper mechanistic understanding. For instance, it could be used to determine how CO₂ pressure affects the rate of carbonate formation or to identify the formation of any transient intermediates, such as carbamic acids, which are known to form in reactions between amines and CO₂. nih.govresearchgate.net

Table 3: In-Situ FT-IR Monitoring of Carbonate Salt Formation

Species Key Functional Group Approximate Wavenumber (cm⁻¹) Observed Change Over Time
Reactant Amine N-H (bend) 1650-1580 Decrease
Product Ammonium N-H⁺ (bend) 1600-1400 Increase
Product Carbonate C-O (asymmetric stretch) 1450-1380 Increase

| Intermediate | Carbamic Acid/Carbamate (B1207046) | 1580-1550 | Potential transient appearance |

Note: Wavenumber ranges are approximate and can be influenced by the specific chemical environment.

Theoretical and Computational Chemistry of 4,4 Diaminodicyclohexylmethane Carbonate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of 4,4'-diaminodicyclohexylmethane carbonate. Methods like Density Functional Theory (DFT) and ab initio calculations provide profound insights into the geometry, stability, and electronic properties of this ion-pair.

A geometry optimization of the this compound complex at the DFT level is a primary step. Such calculations can model the interaction between the carbonate anion (CO₃²⁻) and the protonated diamine, which exists as a dication (H₃N⁺-R-NH₃⁺). The calculations typically show that the carbonate anion forms strong hydrogen bonds with the ammonium (B1175870) groups of the diaminodicyclohexylmethane cation. researchgate.net The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional arrangement of the atoms.

Key electronic properties derived from these calculations include the distribution of electron density, molecular orbital energies, and electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the chemical reactivity and stability of the compound. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

Table 1: Representative DFT-Calculated Electronic Properties This table presents typical data that would be obtained from DFT calculations on the this compound complex. The exact values depend on the level of theory and basis set used.

PropertyCalculated ValueUnit
Total Energy-965.432Hartree
HOMO Energy-6.78eV
LUMO Energy1.45eV
HOMO-LUMO Gap8.23eV
Dipole Moment0.15Debye

Molecular Dynamics Simulations for Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of this compound over time. While quantum chemical calculations provide a static picture of the minimum energy structure, MD simulations reveal how the molecule moves, flexes, and interacts with its environment at a finite temperature.

In a typical MD simulation, the molecule is placed in a simulation box, often with solvent molecules, and Newton's equations of motion are solved for each atom over a series of small time steps. This generates a trajectory that describes the position and velocity of every atom over time. Analysis of this trajectory provides insights into:

Conformational Dynamics: How the cyclohexyl rings pucker and the central methylene (B1212753) bridge rotates.

Ion Pairing: The stability and dynamics of the interaction between the dication and the carbonate anion, including the hydrogen bond lifetimes.

Solvent Structure: How solvent molecules arrange themselves around the ion pair.

MD simulations can be particularly useful for studying the behavior of this compound in a polymer matrix or in solution, providing a molecular-level view of its interactions with other species.

Conformational Energy Landscape and Isomerism Analysis

The parent molecule, 4,4'-diaminodicyclohexylmethane, is produced as a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis, with the trans-trans isomer typically being the most prevalent. These isomers refer to the relative positions of the amino groups on the two cyclohexyl rings. This inherent isomerism creates a complex conformational energy landscape.

When the carbonate ion is introduced, it further complicates this landscape. The stability of each isomeric form of the carbonate salt will depend on how effectively the carbonate anion can form optimal hydrogen bonds with the two ammonium groups. Computational methods can be used to map this energy landscape by calculating the relative energies of the different isomers and the energy barriers for interconversion between them.

For example, DFT calculations can be performed on the cis-cis, cis-trans, and trans-trans isomers of the carbonate complex to determine their relative stabilities. The trans-trans isomer is often found to be the most stable due to its linear geometry, which allows for less steric hindrance and potentially more effective ion pairing.

Table 2: Illustrative Relative Energies of Stereoisomers This table shows hypothetical relative energies for the different stereoisomers of this compound, as would be determined by quantum chemical calculations.

IsomerRelative Energy (ΔE)Unit
trans-trans0.00kcal/mol
cis-trans+1.25kcal/mol
cis-cis+2.70kcal/mol

Reaction Pathway Prediction and Transition State Analysis

The formation of this compound typically involves the reaction of the diamine with carbon dioxide in the presence of water. This process is a key example of CO₂ capture by amines. Computational chemistry can be used to predict the detailed mechanism of this reaction, identify intermediate species, and calculate the activation energies associated with each step.

The reaction is generally believed to proceed through several steps:

Carbamic Acid Formation: One of the amine groups reacts with CO₂ to form a zwitterionic intermediate, which then rearranges to form a carbamic acid.

Deprotonation: A second amine molecule acts as a base to deprotonate the carbamic acid, forming a carbamate (B1207046) and an ammonium ion.

Second Reaction: The remaining amine group on the same molecule can then react with another CO₂ molecule, eventually leading to the formation of the dicarbamate or participating in the formation of the carbonate salt structure.

Transition state theory combined with quantum chemical calculations allows for the location of the transition state structures for each elementary step. The energy of these transition states relative to the reactants determines the activation energy and, consequently, the rate of the reaction. These calculations are crucial for optimizing reaction conditions for efficient CO₂ capture.

Solvation Effects Modeling in Reaction Environments

The environment in which a reaction occurs can have a significant impact on its thermodynamics and kinetics. Solvation effects are particularly important for the formation of an ionic species like this compound. Computational models can account for the presence of a solvent in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. Models like the Polarizable Continuum Model (PCM) are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the simulation box along with the solute. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

Environmental Considerations and Sustainable Chemistry of 4,4 Diaminodicyclohexylmethane Carbonate

Pathways of Environmental Degradation (excluding toxicological aspects)

Detailed environmental degradation studies specifically for 4,4'-Diaminodicyclohexylmethane carbonate are not extensively available in public literature. However, based on the chemical structure of the compound—a salt of a cycloaliphatic diamine and carbonic acid—and general principles of environmental chemistry, likely degradation pathways can be inferred.

Specific biodegradation and abiotic degradation studies on this compound are not well-documented. However, the degradation of its constituent parts, the cycloaliphatic diamine and the carbonate ion, can be considered.

Biodegradation: The biodegradability of cycloaliphatic amines can be limited. The complex ring structure may be resistant to microbial attack compared to linear aliphatic amines. However, some microorganisms are capable of degrading a wide range of anthropogenic compounds. sciencedaily.com The degradation of the parent amine, 4,4'-diaminodicyclohexylmethane, would likely involve enzymatic oxidation of the amine groups and potential cleavage of the cyclohexyl rings, although this can be a slow process. The carbonate portion is a naturally occurring ion and is readily assimilated into the environment's carbon cycle.

Abiotic Degradation: Abiotic degradation pathways for this compound could include hydrolysis and oxidation. While the carbonate salt itself is stable in water, the diamine component can react with various environmental chemicals. The rate and extent of these reactions would be dependent on factors such as pH, temperature, and the presence of oxidizing agents. The inherent biodegradability of natural biopolymers like cellulose (B213188) can be hindered by chemical modifications, a principle that may also apply to synthetic compounds like this compound. nih.gov

The photodegradation of this compound is another area where specific data is lacking. However, general principles of photochemistry suggest potential mechanisms.

Direct Photolysis: The absorption of ultraviolet (UV) radiation from sunlight could potentially lead to the excitation of electrons within the molecule, which may result in bond cleavage. The amine groups are potential chromophores that could absorb UV radiation.

Indirect Photodegradation: More likely, the photodegradation would occur through indirect mechanisms. In the presence of naturally occurring photosensitizers in the environment (e.g., humic acids), reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can be generated. These highly reactive species can then attack the 4,4'-diaminodicyclohexylmethane molecule, leading to its degradation. The general mechanism for the photodegradation of organic compounds often involves the generation of reactive radicals upon irradiation. rsc.org

Green Synthesis and Process Design Principles

The application of green chemistry principles to the synthesis of this compound is focused on reducing hazardous substances, improving atom economy, and increasing energy efficiency. Several approaches are being explored to move away from traditional, more hazardous synthetic routes.

The development of bio-based primary diamines is a significant area of research in green chemistry, aiming to replace petroleum-based feedstocks and reduce CO2 emissions. rsc.orgnih.gov While not yet commercially applied to 4,4'-diaminodicyclohexylmethane, these bio-based routes represent a future direction for sustainable production. asm.org

The synthesis of ethylenediamine (B42938) from ethylene (B1197577) glycol is an example of a greener route for producing diamines, avoiding chlorinated intermediates and producing water as the main byproduct. acs.org Similar strategies could potentially be adapted for cycloaliphatic diamines.

A key focus in the green synthesis of related compounds, such as polyurethane precursors, is the utilization of carbon dioxide as a feedstock. rsc.orgrsc.org This approach not only sequesters CO2 but can also lead to a reduction in greenhouse gas emissions compared to conventional methods. rsc.orgrsc.org

The following table outlines some of the green synthesis principles and their application to the production of this compound and its precursors.

Green Chemistry PrincipleApplication in SynthesisResearch Findings
Use of Renewable Feedstocks Development of bio-based routes to cycloaliphatic diamines from sources like lignocellulose. nih.govResearch is ongoing to produce bio-based diamines, which could significantly reduce the carbon footprint. rsc.orgasm.org
Atom Economy Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.Greener methods for amine synthesis aim for high atom efficiency, producing no waste. sciencedaily.com
Less Hazardous Chemical Syntheses Avoiding the use of highly toxic reagents like phosgene (B1210022), which is traditionally used in the synthesis of isocyanates derived from diamines.Non-phosgene routes for the synthesis of polyurethane precursors are being developed.
Designing Safer Chemicals Synthesizing compounds with reduced toxicity and environmental impact.The cycloaliphatic nature of 4,4'-diaminodicyclohexylmethane can lead to the formation of light-stable polyurethanes, a desirable product property.
Catalysis Utilizing highly selective and efficient catalysts to reduce energy consumption and by-product formation.Raney Ni has been shown to be a versatile catalyst in the conversion of bio-based diols to diamines. nih.gov

Material Flow Analysis and Life Cycle Assessment (LCA) of Production

A specific Material Flow Analysis (MFA) or Life Cycle Assessment (LCA) for the production of this compound is not publicly available. However, these tools are essential for evaluating the environmental footprint of chemical processes. wikipedia.orgyoutube.comyoutube.comnih.govfao.org

Material Flow Analysis (MFA): An MFA for the production of this compound would quantify the flows and stocks of all materials involved in its lifecycle. This would include raw material extraction, transportation, synthesis, use, and end-of-life management. It would help in identifying hotspots of material loss and potential for resource recovery.

Life Cycle Assessment (LCA): An LCA would provide a more comprehensive evaluation of the environmental impacts associated with the production of this compound. LCAs for related products like polyurethane precursors have been conducted, providing a framework for what such an analysis would entail for this specific carbonate. acmanet.orgamericanchemistry.comamericanchemistry.com A cradle-to-gate LCA would assess impacts such as global warming potential, ozone depletion, and ecotoxicity, from raw material extraction to the factory gate. rsc.orgamericanchemistry.com

An LCA of polyols for polyurethane production using CO2 as a feedstock showed a reduction in greenhouse gas emissions and fossil resource depletion compared to conventional methods. rsc.orgrsc.org This suggests that a similar approach for this compound could also yield environmental benefits.

Strategies for Waste Minimization and Resource Efficiency in Synthesis

Strategies for waste minimization and resource efficiency are intrinsically linked to the principles of green chemistry. For the synthesis of this compound, these strategies focus on optimizing the reaction conditions and utilizing by-products.

Catalyst Selection and Optimization: The use of highly efficient and selective catalysts can significantly reduce the formation of unwanted by-products and decrease the energy requirements of the synthesis process. For example, the use of a gold-based catalyst has been shown to produce amines with no waste. sciencedaily.com

Process Intensification: Implementing continuous flow reactors instead of batch processes can lead to better process control, higher yields, and reduced waste generation.

By-product Valorization: In synthetic routes where by-products are unavoidable, finding applications for these materials is a key aspect of resource efficiency. For instance, in some amine synthesis processes, by-products can be converted into other valuable chemicals.

Solvent Selection and Recycling: The choice of solvent can have a significant impact on the environmental footprint of a process. Utilizing greener solvents and implementing efficient solvent recycling systems can minimize waste and reduce costs.

The following table summarizes potential strategies for waste minimization and resource efficiency in the synthesis of this compound.

StrategyDescriptionPotential Benefits
Non-Phosgene Routes Utilizing alternatives to phosgene for the synthesis of isocyanate precursors.Reduces the handling of a highly toxic and corrosive chemical.
Direct Carbonation with CO2 Using carbon dioxide as a direct reactant to form the carbonate salt.Utilizes a greenhouse gas as a feedstock, potentially reducing emissions. rsc.orgrsc.org
Catalytic Amination Employing catalytic processes for the synthesis of the diamine precursor.Increases reaction efficiency and selectivity, minimizing by-products. acs.org
Bio-based Feedstocks Exploring the use of renewable raw materials for diamine synthesis. rsc.orgnih.govReduces reliance on fossil fuels and can lead to a more sustainable product lifecycle. asm.org

Future Research Directions and Emerging Opportunities in 4,4 Diaminodicyclohexylmethane Carbonate Chemistry

Innovations in Synthesis and Process Technology

The synthesis of 4,4'-diaminodicyclohexylmethane carbonate is moving towards more efficient, safer, and environmentally friendly methods. Innovations are focused on improving yield, purity, and process economics while minimizing hazardous reagents.

Key research areas include:

Direct Carbonation with CO₂: This method involves the reaction of 4,4'-diaminodicyclohexylmethane with pressurized carbon dioxide in a polar aprotic solvent. It is an attractive green chemistry route as it utilizes CO₂ as a direct C1 feedstock. nih.gov Research is focused on optimizing reaction conditions and developing advanced catalysts to improve reaction rates and yields under milder conditions, such as lower pressures and temperatures. nih.gov Bifunctional catalysts, which can activate both the amine and CO₂ molecule, are a promising avenue for enhancing efficiency. nih.gov

Catalytic Process Development: The challenge in direct CO₂ carbonation is often the slow reaction rate. Future work will likely involve the development of novel catalytic systems, including metal-based and metal-free catalysts like ionic liquids, to accelerate CO₂ absorption and conversion. nih.gov The goal is to create processes that operate efficiently at or near atmospheric pressure. nih.gov

Salt Metathesis Refinements: The traditional salt metathesis route, reacting a PACM-hydrochloride salt with an alkali carbonate, is known for high yields and purity. However, it generates significant salt by-products (e.g., KCl). Innovations in this area are aimed at efficient by-product removal and recycling, and the use of more environmentally benign solvents.

Non-Phosgene Acylation Routes: Adapting synthesis methods originally developed for diisocyanates offers another innovative pathway. Using phosgene (B1210022) substitutes like triphosgene (B27547) (bis(trichloromethyl) carbonate) in inert solvents allows for the formation of the carbonate salt through the hydrolysis of intermediate carbamoyl (B1232498) chlorides. Future research will focus on further reducing the hazards associated with these reagents and simplifying the process steps.

A comparison of common synthesis methods highlights the trade-offs between yield, purity, and environmental impact.

Synthesis MethodTypical Yield (%)Purity (%)Process ComplexitySustainability Profile
Direct CO₂ Carbonation65–7592ModerateExcellent (Uses CO₂)
Salt Metathesis90–9599HighModerate (By-product disposal)

Novel Applications in Specialty Chemical and Polymer Synthesis

This compound is a versatile building block for a new generation of polymers with enhanced properties. Its primary role is in the synthesis of non-isocyanate polyurethanes (NIPUs) and as a high-performance curing agent for epoxy resins. yonghuicomposite.com

Non-Isocyanate Polyurethanes (NIPUs): The reaction of PACM carbonate with cyclic carbonates is a cornerstone of NIPU chemistry. researchgate.netnih.gov This route avoids the use of toxic and moisture-sensitive isocyanates. nih.govnih.gov Research is focused on creating NIPUs with superior properties, such as high thermal stability, excellent weather resistance, and transparency, making them suitable for high-performance coatings, adhesives, and elastomers. yonghuicomposite.com A recent study demonstrated the successful creation of NIPUs by combining cyclic-carbonated soybean oil with a CO₂-derived poly(ether carbonate), highlighting a path toward highly sustainable polymers. nih.gov

High-Performance Epoxy Resins: As a curing agent, PACM carbonate imparts exceptional thermal resistance, mechanical strength, and chemical resistance to epoxy systems. echemi.com Its cycloaliphatic structure contributes to low yellowing, making it ideal for optical applications and durable coatings. Future work aims to tailor the curing kinetics and final properties by modifying the carbonate structure and blending it with co-catalysts.

Specialty Polyamides and Polycarbonates: Beyond polyurethanes, there is an opportunity to use PACM carbonate in the synthesis of specialty polyamides and aliphatic polycarbonates. fishersci.fibham.ac.uk These materials are of interest for biomedical applications, including medical implants and drug delivery systems, due to their potential biocompatibility and tunable degradation profiles. bham.ac.uk

The mechanical performance of polymers derived from PACM carbonate demonstrates its potential in demanding applications.

Polymer SystemTensile Strength (MPa)Young's Modulus (GPa)Thermal Stability (Td)
NIPU Coating (DACM + 75% Carbonate)602.8>250°C
Epoxy Resin (PACM Cured)Superior mechanical properties compared to conventional agents High

Advanced Understanding of Structure-Reactivity Relationships and Isomeric Influence

4,4'-Diaminodicyclohexylmethane is produced as a mixture of three primary stereoisomers: trans-trans, cis-trans, and cis-cis. wikipedia.org The ratio of these isomers significantly influences the reactivity of the resulting carbonate salt and the properties of the final polymers.

Isomer Distribution and Stability: The typical commercial mixture is dominated by the most stable trans-trans isomer (~60%), followed by the cis-trans (~35%) and the least stable cis-cis isomer (~5%). The distinct spatial arrangement of the amine groups in each isomer dictates its accessibility and reactivity.

Influence on Reactivity: Research on analogous cycloaliphatic diamines demonstrates that stereochemistry plays a critical role in reaction kinetics. nih.gov The reactivity of the secondary amine hydrogen in the trans isomer of 1,2-diaminocyclohexane is greater than that of the cis isomer, a difference attributed to steric hindrance. nih.gov This principle suggests that the trans-trans isomer of PACM carbonate will exhibit different reaction kinetics compared to the cis-containing isomers, affecting curing profiles and polymerization rates.

Dynamic Isomerization: An emerging area of research is the use of catalysts, such as transaminases, to achieve dynamic isomerization. nih.govresearchgate.net Recent studies have shown that processes can be designed to selectively convert the less-stable cis isomer into the thermodynamically favored trans isomer via a ketone intermediate. nih.gov Applying this concept to PACM synthesis could allow for the production of isomerically pure materials, enabling precise control over polymer architecture and performance.

Impact on Polymer Properties: The final properties of polymers, such as the glass transition temperature (Tg), are directly affected by the isomeric composition of the diamine precursor. nih.gov The more rigid and symmetric trans-trans isomer tends to produce polymers with higher Tg and crystallinity, leading to enhanced mechanical strength and thermal stability. In contrast, the less symmetric cis-isomers can introduce flexibility. A deeper understanding of these relationships will allow for the fine-tuning of polymer properties by controlling the isomer ratio of the PACM carbonate monomer.

IsomerTypical AbundanceRelative StabilityExpected Impact on Polymer Properties
Trans-Trans~60%HighestHigher Tg, rigidity, and thermal stability
Cis-Trans~35%ModerateIncreased flexibility, lower Tg
Cis-Cis~5%LeastIntroduces significant flexibility

Integration with Sustainable and Circular Economy Principles

The future of this compound is intrinsically linked to the principles of green chemistry and the circular economy. This involves developing sustainable production pathways and designing end-of-life solutions for the polymers derived from it.

CO₂ as a Feedstock: Utilizing carbon dioxide as a direct raw material for carbonate synthesis is a key aspect of its sustainability profile. rsc.org This approach not only valorizes a greenhouse gas but also displaces the use of more hazardous traditional reagents like phosgene. rsc.org

Bio-Based Feedstocks: A significant future opportunity lies in the synthesis of PACM from bio-based sources. While currently derived from petroleum-based feedstocks, research into producing the precursor, methylenedianiline, or other suitable alicyclic diamines from renewable biomass could drastically reduce the carbon footprint of the entire value chain. Research into upcycling plastic waste with bio-based monomers to create recyclable polymers is already underway for other carbonate systems. nih.gov

Chemical Recycling and Circularity: Designing polymers for recyclability is crucial for a circular economy. Research into the chemical recycling of polycarbonates and other polymers shows promise. nih.govresearchgate.net Developing polymers based on PACM carbonate that can be efficiently depolymerized back to their constituent monomers would represent a major step towards a closed-loop system. nih.gov This would allow the high-value diamine carbonate to be recovered and reused, minimizing waste and resource depletion.

Life Cycle Assessment (LCA): To holistically evaluate the environmental footprint, comprehensive Life Cycle Assessments (LCAs) are necessary. calcium-carbonate.org.ukmdpi.comresearchgate.net Future research will need to conduct cradle-to-gate and cradle-to-grave LCAs for PACM carbonate and its derived polymers. These assessments will quantify energy consumption, greenhouse gas emissions, and other environmental impacts across all life stages, from raw material extraction to final disposal or recycling, providing a scientific basis for sustainability claims. rsc.orglcacommons.gov

Methodological Advancements in Characterization and Computational Studies

Progress in understanding and utilizing this compound relies on sophisticated analytical and computational tools to probe its structure, reactivity, and performance in polymers.

Advanced Characterization Techniques: While standard techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are used for basic structural confirmation, more advanced methods are needed to understand isomeric mixtures and polymer properties.

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating and quantifying the different stereoisomers in a mixture. sielc.com

Thermal Analysis: Differential scanning calorimetry (DSC) is used to determine key thermal transitions like the glass transition temperature (Tg), while thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition kinetics of the resulting polymers.

Mass Spectrometry: High-resolution mass spectrometry can be used to identify intermediates and by-products in both synthesis and polymerization reactions, providing crucial mechanistic insights.

Computational Chemistry: Computational studies are becoming indispensable for predicting material properties and guiding experimental work.

Density Functional Theory (DFT): DFT calculations are used to model reaction mechanisms, such as the interaction between cyclic carbonates and amines in NIPU formation. researchgate.net These studies can elucidate transition state structures and calculate activation barriers, helping to explain observed reaction kinetics and the role of solvents or catalysts. researchgate.net

Molecular Modeling: Simulations can predict how the different isomers of PACM carbonate influence polymer chain packing, morphology, and ultimately, macroscopic properties like mechanical strength and thermal resistance. This predictive capability can accelerate the design of new materials with targeted performance characteristics.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,4'-Diaminodicyclohexylmethane (PACM), and how are they experimentally determined?

  • Methodological Answer : Key properties include molecular weight (210.36 g/mol), density (~0.944 g/cm³ at 25°C), and viscosity (80–120 mPas at 25°C). These are determined via:

  • Gel Permeation Chromatography (GPC) for molecular weight analysis.
  • Rotational Viscometry for viscosity measurements.
  • Density Meters or pycnometry for density .

Q. How is PACM synthesized, and what analytical techniques validate its purity?

  • Methodological Answer : PACM is synthesized via catalytic hydrogenation of 4,4'-diaminodiphenylmethane (MDA) using transition metal catalysts (e.g., Ni or Pd). Purity is validated using:

  • High-Performance Liquid Chromatography (HPLC) with UV detection for quantifying isomers.
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm structural integrity .

Q. What safety protocols are critical when handling PACM in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, and store in airtight containers. First-aid measures include rinsing exposed skin with water and consulting a physician. Safety data sheets (SDS) should be reviewed for EC inventory compliance .

Advanced Research Questions

Q. How can thermal stability and decomposition kinetics of PACM-based polymers be analyzed?

  • Methodological Answer : Use Differential Scanning Calorimetry (DSC) to determine glass transition temperatures (Tg) and Thermogravimetric Analysis (TGA) to study decomposition stages. For epoxy resins cured with PACM, heating rates of 10°C/min under nitrogen are typical. Kinetic parameters (e.g., activation energy) are derived via the Flynn-Wall-Ozawa method .

Q. What experimental designs optimize PACM’s efficacy as a curing agent for epoxy resins?

  • Methodological Answer : Design a factorial experiment varying:

  • Stoichiometric ratios (amine-hydrogen to epoxy groups).
  • Curing temperatures (e.g., 80–120°C).
  • Co-catalysts (e.g., tertiary amines). Mechanical properties (tensile strength, hardness) are tested post-cure. Compare with alternative cycloaliphatic amines (e.g., isophoronediamine) .

Q. How do stereoisomers of PACM (e.g., trans-trans vs. cis-trans) affect polymer performance, and how are they separated?

  • Methodological Answer : Isomers influence crystallinity and reactivity. Separate via Chiral Chromatography (e.g., Chiralpak® columns) or recrystallization in ethanol/water mixtures. Characterize isomer-specific reactivity using FT-IR to track epoxy ring-opening kinetics .

Q. What methodologies assess PACM’s environmental persistence and bioaccumulation potential?

  • Methodological Answer : Conduct OECD 301 biodegradation tests in aqueous media. For bioaccumulation, use octanol-water partition coefficients (log Kow) derived via shake-flask methods. Environmental monitoring employs LC-MS/MS to detect PACM in air/water samples near industrial facilities .

Q. How can contradictions in emission data for PACM be resolved in environmental risk assessments?

  • Methodological Answer : Validate outdated permit-derived emissions with real-time monitoring (e.g., passive samplers or FTIR spectroscopy). Use Gaussian dispersion models to predict ambient concentrations and compare with health benchmarks (e.g., WHO guidelines). Recalibrate models using site-specific meteorological data .

Key Recommendations for Researchers

  • Prioritize isomer-specific studies to resolve reactivity discrepancies in polymer applications.
  • Adopt green chemistry principles for PACM synthesis to minimize hazardous byproducts.
  • Collaborate with industrial partners to update emission datasets using modern analytical techniques.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.